molecular formula C18H25FN4O3 B12240149 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide

Cat. No.: B12240149
M. Wt: 364.4 g/mol
InChI Key: IQLSHZBBOVHMJJ-UHFFFAOYSA-N
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Description

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, an oxan-4-yl group, and an octahydrocyclopenta[c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.

    Construction of the octahydrocyclopenta[c]pyrrole core: This step often involves cyclization reactions under acidic or basic conditions.

    Attachment of the oxan-4-yl group: This can be done through etherification reactions using appropriate alcohols and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, alkoxides, and amines can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The fluoropyrimidine moiety, for example, can inhibit enzymes involved in nucleotide synthesis, while the oxan-4-yl group can enhance the compound’s binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile
  • 3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide

Uniqueness

What sets 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoropyrimidine moiety, in particular, enhances its potential as a bioactive compound, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H25FN4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide

InChI

InChI=1S/C18H25FN4O3/c19-14-8-20-16(21-9-14)26-12-18-5-1-2-13(18)10-23(11-18)17(24)22-15-3-6-25-7-4-15/h8-9,13,15H,1-7,10-12H2,(H,22,24)

InChI Key

IQLSHZBBOVHMJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)NC4CCOCC4

Origin of Product

United States

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